VKORC1 Inhibition: Ferulenol vs. Warfarin and Brodifacoum
Ferulenol demonstrates markedly superior inhibition of vitamin K epoxide reductase (VKOR) compared to the clinical anticoagulant warfarin and the rodenticide brodifacoum. In a comparative in vitro assay, ferulenol was found to be approximately 22 times more potent than warfarin and 1.5 times more potent than brodifacoum [1]. This potency advantage is attributed to its linear isoprenyl side chain, which enhances binding to the VKOR active site relative to the cyclic substituent in warfarin [1].
| Evidence Dimension | VKORC1 Inhibition Potency |
|---|---|
| Target Compound Data | Inhibits VKORC1 (in vitro) |
| Comparator Or Baseline | Warfarin; Brodifacoum |
| Quantified Difference | ~22-fold more potent than warfarin; ~1.5-fold more potent than brodifacoum |
| Conditions | In vitro enzyme inhibition assay using purified or microsomal VKOR |
Why This Matters
This data justifies the selection of ferulenol over warfarin as a more potent molecular probe for VKORC1 mechanistic studies or as a positive control in anticoagulant screening assays.
- [1] Gebauer M. Synthesis and structure–activity relationships of novel warfarin derivatives. Bioorg Med Chem. 2007 Mar 15;15(6):2414-20. View Source
